molecular formula C14H23NO3 B2990008 2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid CAS No. 352023-37-1

2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid

Cat. No.: B2990008
CAS No.: 352023-37-1
M. Wt: 253.342
InChI Key: KYLPETYBULKPEF-UHFFFAOYSA-N
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Description

2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid (IUPAC name: (1S,2S)-2-[(hexahydro-1H-azepin-1-yl)carbonyl]cyclohexanecarboxylic acid) is a bicyclic carboxylic acid derivative with a stereochemically defined structure. Its molecular formula is C₁₄H₂₃NO₃, molecular weight 253.34 g/mol, and it features two defined stereocenters in the (1S,2S) configuration . The compound includes a seven-membered azepane ring conjugated to a cyclohexanecarboxylic acid backbone, which confers unique conformational and electronic properties. This structure is critical for its role as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting enzymatic or receptor-based pathways .

Properties

IUPAC Name

2-(azepane-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c16-13(15-9-5-1-2-6-10-15)11-7-3-4-8-12(11)14(17)18/h11-12H,1-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLPETYBULKPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid C₁₄H₂₃NO₃ 253.34 Azepane ring, cyclohexane carboxylic acid Pharmaceutical intermediate
1-Amino-2-phenylcyclohexanecarboxylic acid C₁₃H₁₇NO₂ 219.28 Phenyl group, amino substituent Conformational studies, peptide mimics
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid C₁₅H₁₉NO₃ 261.32 Benzylamino group Intermediate in organic synthesis
Cyclohexanecarboxylic acid C₇H₁₂O₂ 128.17 Simple carboxylic acid Flavoring agent (cheese, tropical fruits)
2-{[2-(Aminocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid C₁₅H₁₈N₂O₄ 290.31 Anilino carbonyl group Potential enzyme inhibitor (predicted pKa: 4.48)

Key Differences and Implications

Substituent Effects on Bioactivity: The azepane ring in the target compound enhances lipophilicity compared to simpler analogues like cyclohexanecarboxylic acid. This improves membrane permeability, a critical factor in drug bioavailability . The benzylamino group in 2-[(benzylamino)carbonyl]cyclohexanecarboxylic acid introduces hydrogen-bonding capacity (3 acceptors, 2 donors) but reduces solubility due to aromatic bulk .

Stereochemical Influence: The (1S,2S) configuration of the target compound contrasts with derivatives like (1S,2R)-1-amino-2-phenylcyclohexanecarboxylic acid, where stereochemistry dictates conformational rigidity and peptide backbone mimicry .

Functional Group Diversity: Cyclohexanecarboxylic acid lacks complex substituents, making it highly soluble (logP: 1.88) but less bioactive. It is primarily used in food flavoring due to its fruity, woody odor .

Physicochemical Properties

Table 2: Predicted and Experimental Properties
Property This compound Cyclohexanecarboxylic acid 2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid
Melting Point Not reported 31–32°C Not reported
logP (lipophilicity) Estimated >2.5 1.88 ~2.8 (predicted)
Hydrogen Bond Donors 1 1 2
Solubility Low (azepane bulk) High Moderate (aromatic hindrance)

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid?

  • Methodological Answer : The compound can be synthesized via acylation of cyclohexanecarboxylic acid derivatives. For example, cyclohexanecarbonyl chloride (a common intermediate for similar structures) can react with azepane under Schotten-Baumann conditions to form the amide bond . Alternatively, Diels-Alder reactions using cyclohexene derivatives and appropriately functionalized dienophiles may provide a stereoselective pathway, as seen in analogous cyclohexane-based syntheses . Purification typically involves recrystallization or column chromatography, with monitoring by TLC or HPLC.

Q. How should researchers handle and store this compound safely in the lab?

  • Methodological Answer : Based on safety protocols for structurally similar cyclohexanecarboxylic acid derivatives:

  • Storage : Keep in a dry, well-ventilated area at controlled temperatures (2–8°C), away from light and oxidizing agents .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the cyclohexane backbone and azepanylcarbonyl group. Compare chemical shifts with analogous compounds, e.g., cyclohexanecarboxylic acid derivatives (δ ~1.2–2.5 ppm for cyclohexane protons) .
  • IR : Look for carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}) and carboxylic acid O-H (if present) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its reactivity?

  • Methodological Answer : Computational methods (e.g., DFT or molecular dynamics) can predict preferred chair or boat conformations of the cyclohexane ring, which influence steric interactions with the azepanylcarbonyl group. For example, studies on 1-amino-2-phenylcyclohexanecarboxylic acid analogs show that bulky substituents stabilize chair conformations, affecting hydrogen-bonding and solubility . Experimental validation via X-ray crystallography or NOESY NMR can resolve spatial arrangements .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities, stereochemical variability, or assay conditions.

  • Purity Check : Use HPLC with UV/Vis or ELSD detectors to confirm >95% purity .
  • Stereochemical Control : Optimize chiral synthesis (e.g., asymmetric catalysis or chiral chromatography) to isolate enantiomers, as seen in the synthesis of (1S,2S)-2-aminocyclohexanecarboxylic acid derivatives .
  • Assay Reproducibility : Validate activity across multiple cell lines or enzymatic assays, referencing protocols for cyclohexane-based inhibitors in pharmacological studies .

Q. How can researchers design derivatives to enhance the compound’s metabolic stability?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the carboxylic acid group with a tetrazole or sulfonamide to improve bioavailability, as demonstrated in spirocyclic isoquinoline derivatives .
  • Ring Modification : Replace azepane with smaller rings (e.g., pyrrolidine) to reduce steric hindrance, or introduce electron-withdrawing groups to stabilize the amide bond against hydrolysis .
  • In Silico Screening : Use tools like molecular docking to predict interactions with metabolic enzymes (e.g., cytochrome P450) and guide structural tweaks .

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